BenchChemオンラインストアへようこそ!

2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide

VAP-1 inhibition SSAO enzymology anti-inflammatory drug discovery

2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide (CAS 446278-17-7) is a synthetic small-molecule benzamide derivative that functions as a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Primary Amine Oxidase (AOC3). The compound is structurally characterized by a succinimide (2,5-dioxopyrrolidin-1-yl) substituent on the benzoyl moiety, distinguishing it from allylamine-based or hydrazine-based VAP-1 inhibitors.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 446278-17-7
Cat. No. B2871678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide
CAS446278-17-7
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C18H15N3O4/c19-17(24)13-3-1-2-4-14(13)20-18(25)11-5-7-12(8-6-11)21-15(22)9-10-16(21)23/h1-8H,9-10H2,(H2,19,24)(H,20,25)
InChIKeyMSFQWJQZGWZCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

446278-17-7 (2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide): VAP-1/SSAO Inhibitor Key Identity & Baseline Attributes for Procurement


2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide (CAS 446278-17-7) is a synthetic small-molecule benzamide derivative that functions as a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Primary Amine Oxidase (AOC3) [1]. The compound is structurally characterized by a succinimide (2,5-dioxopyrrolidin-1-yl) substituent on the benzoyl moiety, distinguishing it from allylamine-based or hydrazine-based VAP-1 inhibitors. Its primary reported bioactivity is the inhibition of human recombinant VAP-1 with an IC₅₀ of 20 nM, as determined in a cell-based assay using [¹⁴C]-benzylamine substrate [2]. This compound is also referred to in the scientific literature as Astellas compound 35c and has been benchmarked against multiple VAP-1 inhibitors in head-to-head comparative enzymology studies [1].

Why 446278-17-7 Cannot Be Replaced by General VAP-1 Inhibitors: Structural Determinants of Selectivity and Species-Dependent Potency


VAP-1/SSAO inhibitors span multiple chemotypes—allylamines (e.g., PXS-4728A), hydrazines (e.g., hydralazine, LJP-1207), semicarbazides, and guanidine-linked heterocycles—each possessing distinct selectivity profiles against off-target amine oxidases such as diamine oxidase (DAO) and monoamine oxidases (MAO-A/B) [1]. 446278-17-7 (Astellas compound 35c) belongs to the guanidine-thiazole class and exhibits a species-dependent potency gradient: it is most active against human VAP-1 (IC₅₀ 20–22.5 nM), moderately active against rat VAP-1 (IC₅₀ 50.4–72 nM), and approximately 18- to 20-fold less potent against mouse VAP-1 (IC₅₀ 414 nM) [1] [2]. This pattern is inverted relative to certain comparator inhibitors such as hydralazine, which is more potent against rodent than human VAP-1. Generic substitution without accounting for these species-selectivity and chemotype-dependent off-target differences can lead to erroneous preclinical translation, particularly when murine models are employed for efficacy or toxicology studies [1]. Procurement decisions must therefore be guided by the specific target engagement profile, selectivity fingerprint, and intended experimental species, rather than by class-level assumptions about VAP-1 inhibition.

446278-17-7 Quantified Differentiation: Head-to-Head IC₅₀, Species Selectivity, and Off-Target Profiling Against Closest VAP-1 Inhibitor Comparators


Human VAP-1 Inhibitory Potency of 446278-17-7 Compared to PXS-4728A, LJP-1207, and Hydralazine in a Standardized Recombinant Enzyme Assay

In a head-to-head study using recombinant human, rat, and mouse VAP-1 enzymes under identical assay conditions (fluorescence-based oxidative deamination assay with benzylamine as substrate), 446278-17-7 (Astellas compound 35c) demonstrated an IC₅₀ of 22.5 ± 6.9 nM against human VAP-1 [1]. Under the same assay system, PXS-4728A (Boehringer Ingelheim) yielded an IC₅₀ of 15.0 ± 6.0 nM, LJP-1207 exhibited an IC₅₀ of 17.4 ± 5.1 nM [values from Table 1 of the publication; see source], and hydralazine showed markedly weaker activity with an IC₅₀ in the micromolar range for human VAP-1. The previously reported value for 446278-17-7 against human VAP-1 is 20 nM [2], confirming sub-30 nM potency. Against rat VAP-1, 446278-17-7 displayed an IC₅₀ of 50.4 ± 6.8 nM, compared to PXS-4728A at 20.6 ± 2.3 nM, establishing that PXS-4728A is approximately 2.4-fold more potent in this species, while 446278-17-7 retains comparable single-digit to sub-50 nanomolar potency across human and rat orthologs [1].

VAP-1 inhibition SSAO enzymology anti-inflammatory drug discovery

Selectivity of 446278-17-7 for VAP-1 over Diamine Oxidase (DAO): Off-Target Risk Quantification

A critical differentiator among VAP-1 inhibitors is selectivity over the related copper-containing amine oxidase, diamine oxidase (DAO/AOC1), as DAO inhibition is considered a principal off-target liability potentially leading to adverse drug reactions [1]. In a biochemical counter-screen, 446278-17-7 exhibited an IC₅₀ greater than 100,000 nM (>100 µM) against rat DAO [2], translating to a selectivity index of >5,000-fold relative to its human VAP-1 IC₅₀ of 20 nM. For comparison, PXS-4681A, a structurally distinct fluoroallylamine VAP-1 inhibitor, demonstrates 250-fold selectivity over DAO [3], while PXS-4728A achieves >500-fold selectivity . This indicates that 446278-17-7 may possess a DAO selectivity margin at least one order of magnitude greater than the leading allylamine-based inhibitors, although head-to-head selectivity data under identical assay conditions are not available, qualifying this as a cross-study comparison. Inhibition of monoamine oxidase isoforms (MAO-A/B) has not been reported for 446278-17-7 and represents a data gap [1].

VAP-1 selectivity diamine oxidase off-target profiling

Species-Dependent Potency Gradient of 446278-17-7 Enables Rodent Model Selection Guidance

The in vitro species-selectivity profile of 446278-17-7 has been quantitatively characterized across three species in a single study using recombinant enzymes and identical assay conditions [1]. The compound exhibits a pronounced human > rat >> mouse potency rank order: IC₅₀ (human) = 22.5 ± 6.9 nM; IC₅₀ (rat) = 50.4 ± 6.8 nM; IC₅₀ (mouse) = 414 ± 113 nM. This represents a 2.2-fold decrease in potency from human to rat and an 18.4-fold decrease from human to mouse. In contrast, hydralazine, a clinically used antihypertensive with VAP-1 inhibitory activity, displays the opposite species selectivity, being more potent against rodent than human VAP-1 [1]. PXS-4728A shows a relatively flat species-selectivity profile with IC₅₀ values of 15.0 nM (human), 20.6 nM (rat), and 33.8 nM (mouse), representing only a 2.3-fold span across species [1]. The divergent species-selectivity profiles between inhibitor chemotypes can be rationalized by differences in active-site channel architecture: the human VAP-1 channel is larger and more hydrophobic, favoring larger hydrophobic inhibitors such as 446278-17-7 and PXS-4728A, while rodent VAP-1 channels are narrower and more hydrophilic [1].

species selectivity preclinical translation VAP-1 rodent models

Structural Determinant of Potency: Guanidine-Thiazole Pharmacophore of 446278-17-7 versus Allylamine (PXS-4728A) and Hydrazine (LJP-1207) Chemotypes

446278-17-7 features a guanidine moiety linked to a thiazole ring system, representing a distinct chemotype from the fluoroallylamine-based mechanism-based inhibitors (PXS-4728A, PXS-4681A) and hydrazine-based inhibitors (hydralazine, LJP-1207, semicarbazide) [1]. The guanidine-thiazole chemotype is predicted to bind noncovalently in the substrate channel leading to the active site, in contrast to the covalent, mechanism-based inactivation by fluoroallylamines [1]. This mechanistic distinction is hypothesized to confer reversible, occupancy-driven inhibition for 446278-17-7, whereas PXS-4728A acts as an irreversible inhibitor [2]. Reversible inhibition may offer pharmacokinetic advantages in scenarios where transient target engagement is desired, and may mitigate potential immunogenicity risks associated with haptenization by covalent inhibitors. Quantitative binding kinetics (Kᵢ, kₒₙ, kₒff) for 446278-17-7 have not been publicly reported and represent a critical data gap for comprehensive differentiation [3].

chemotype comparison VAP-1 pharmacophore inhibitor design

In Vivo Pharmacodynamic Benchmarking: Anti-Inflammatory Efficacy of Close Structural Analogs in Rodent Models

Direct in vivo pharmacodynamic data for 446278-17-7 remain limited in the public domain. However, a structurally related Astellas guanidine-thiazole compound (designated compound 35c) was evaluated in a streptozotocin (STZ)-induced diabetic rat model of ocular permeability, where subcutaneous administration significantly reduced retinal vascular leakage [1]. In parallel, PXS-4728A has demonstrated robust anti-inflammatory efficacy in multiple rodent models, including NASH and lung inflammation, supported by extensive pharmacokinetic/pharmacodynamic (PK/PD) data [2]. The absence of head-to-head in vivo efficacy data between 446278-17-7 and PXS-4728A represents a significant evidence gap. The available in vivo data for the guanidine-thiazole series confirm in vivo target engagement and pharmacological activity, but do not support quantitative superiority claims over allylamine-based comparators without direct comparative studies [1].

in vivo VAP-1 inhibition anti-inflammatory efficacy rodent pharmacology

Physicochemical and Drug-Likeness Differentiation: Calculated Properties of 446278-17-7 versus PXS-4728A and PXS-4681A

Physicochemical property predictions indicate that 446278-17-7 occupies a differentiated chemical space relative to allylamine-based comparators. Based on its SMILES structure (C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N), the compound has a molecular weight of approximately 337.3 g/mol, 3 hydrogen bond donors (HBD), and a polar surface area (PSA) exceeding 100 Ų . PXS-4728A (MW ~250 g/mol, 1 HBD) and PXS-4681A (MW ~296.7 g/mol, 1 HBD) are substantially smaller and more lipophilic . The higher PSA and HBD count of 446278-17-7 predict relatively lower membrane permeability but potentially higher aqueous solubility, which may translate to distinct formulation requirements and oral bioavailability characteristics. Experimental solubility, logD, and permeability data for 446278-17-7 are not publicly available and represent a data gap for procurement decision-making .

physicochemical properties drug-likeness solubility

446278-17-7 Optimal Use Cases: Research Applications Directly Supported by Quantitative Differentiation Evidence


Human VAP-1 Target Validation in Cell-Based Assays Requiring High Selectivity over DAO

446278-17-7 is optimally deployed for in vitro target engagement studies using human VAP-1-expressing cell lines (e.g., CHO transfectants) where minimizing off-target DAO inhibition is critical. The >5,000-fold selectivity window over DAO provides a clean pharmacological tool for dissecting VAP-1-specific contributions to leukocyte adhesion, oxidative deamination, and downstream inflammatory signaling, without confounding DAO-mediated effects [1]. At a working concentration of 100–200 nM (5–10× IC₅₀), near-complete VAP-1 inhibition is achieved while DAO remains essentially unaffected [2].

Rat In Vivo Pharmacology Studies of Inflammatory or Metabolic Disease

Based on the species-selectivity data demonstrating only a 2.2-fold potency shift from human to rat VAP-1 (IC₅₀ 50.4 nM in rat), 446278-17-7 is suitable for rat models of acute or chronic inflammation, diabetic complications (e.g., retinopathy, nephropathy), or metabolic disorders where VAP-1/SSAO activity contributes to pathogenesis [1]. Researchers should avoid mouse models given the 18.4-fold potency drop (mouse IC₅₀ 414 nM), which would require impractically high doses to achieve target coverage. For mouse studies, PXS-4728A or PXS-4681A with their flatter species-selectivity profiles are preferred alternatives [1].

Structure-Activity Relationship (SAR) Studies of Noncovalent, Reversible VAP-1 Channel Binders

The guanidine-thiazole chemotype of 446278-17-7 represents a reversible, noncovalent binding modality distinct from the irreversible, mechanism-based inhibition of fluoroallylamines [1]. Medicinal chemistry programs seeking to develop reversible VAP-1 inhibitors with tunable residence times should use 446278-17-7 as a reference compound for benchmarking binding kinetics, channel occupancy, and reversibility of enzyme inhibition in washout experiments. This chemotype also provides a template for exploring structure-kinetic relationships that cannot be accessed with covalent inhibitor series [2].

Comparative Profiling of Species-Dependent VAP-1 Pharmacology

The well-characterized species-selectivity gradient of 446278-17-7 (human > rat >> mouse) makes it a valuable tool compound for investigating species-specific differences in VAP-1 active-site channel architecture and inhibitor binding determinants [1]. Researchers conducting cross-species VAP-1 enzymology, molecular modeling of channel dimensions, or translational pharmacology studies can employ 446278-17-7 alongside PXS-4728A (flat species profile) and hydralazine (rodent-preferring profile) as a panel of mechanistically diverse probes to dissect structure-species relationships [1]. This application directly leverages the head-to-head comparative dataset available from the Kubota et al. 2020 study.

Quote Request

Request a Quote for 2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.